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Compound of Interest

Compound Name: Butylcyclopropane

Cat. No.: B14743355 Get Quote

Notice: Due to the limited availability of detailed experimental and computational data

specifically for butylcyclopropane in the public domain, this guide will focus on the

foundational principles of its molecular structure and bonding, drawing parallels from studies on

cyclopropane and other alkyl-substituted cyclopropanes. While specific quantitative data for

butylcyclopropane is not available, this guide will provide a framework for understanding its

expected structural characteristics.

Introduction
Butylcyclopropane is a saturated hydrocarbon with the chemical formula C₇H₁₄.[1][2] It

consists of a three-membered cyclopropane ring bonded to a butyl group. The unique

electronic structure of the cyclopropane ring, characterized by significant ring strain, imparts

distinct physical and chemical properties to the molecule. This guide provides a technical

overview of the molecular structure, bonding, and conformational possibilities of

butylcyclopropane, intended for researchers, scientists, and professionals in drug

development.

Molecular Structure and Bonding
The core of butylcyclopropane's structure is the cyclopropane ring. This ring is inherently

strained due to the deviation of its C-C-C bond angles from the ideal sp³ tetrahedral angle of

109.5°.

The Cyclopropane Ring
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The carbon atoms in the cyclopropane ring are sp³ hybridized. However, the geometric

constraint of the three-membered ring forces the C-C-C bond angles to be approximately 60°.

This severe angle strain leads to a unique bonding picture, often described by the Walsh or

Coulson-Moffitt models. In these models, the carbon-carbon bonds are not formed by the direct

overlap of sp³ hybrid orbitals. Instead, they are "bent" or "banana" bonds, resulting from the

overlap of orbitals with higher p-character pointing away from the internuclear axis. This

arrangement results in weaker C-C bonds compared to those in acyclic alkanes, making the

cyclopropane ring susceptible to ring-opening reactions.

The C-H bonds in the cyclopropane moiety are directed outwards from the ring. Spectroscopic

data for related compounds suggest that the C-H bond lengths are typical for alkanes.

The Butyl Substituent
The butyl group attached to the cyclopropane ring is a saturated alkyl chain. The carbon atoms

in the butyl group exhibit standard sp³ hybridization with bond angles close to the tetrahedral

ideal. The bonding within the butyl chain consists of typical single covalent bonds.

The Cyclopropyl-Butyl Bond
The bond connecting the butyl group to the cyclopropane ring is a single C-C bond. The nature

of this bond will be influenced by the electronic character of the cyclopropane ring. The high p-

character of the C-C bonds within the ring can affect the properties of the exocyclic C-C bond.

Conformational Analysis
The flexibility of the butyl chain allows for multiple conformational isomers of

butylcyclopropane. The rotation around the C-C single bonds of the butyl group gives rise to

different spatial arrangements of the atoms.

The primary source of conformational isomerism in butylcyclopropane arises from the rotation

around the bond connecting the butyl group to the cyclopropane ring and the subsequent C-C

bonds within the butyl chain. Different staggered and eclipsed conformations will have varying

energies due to steric and torsional strain.

A logical workflow for determining the conformational landscape of butylcyclopropane would

involve computational chemistry methods.
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Computational Workflow

Initial Structure Generation

Conformational Search
(e.g., Molecular Mechanics)

Geometry Optimization of Conformers
(e.g., DFT, ab initio)

Frequency Calculation and
Thermodynamic Analysis

Identification of Low-Energy Conformers

Click to download full resolution via product page

Caption: A typical workflow for the computational analysis of butylcyclopropane conformers.

Spectroscopic Properties
While a detailed analysis of the spectra for butylcyclopropane is not available, the expected

characteristic spectroscopic features can be inferred.

¹H NMR Spectroscopy: The protons on the cyclopropane ring would appear in the upfield

region of the spectrum (typically 0.2-1.0 ppm) due to the ring current effect. The protons of

the butyl group would exhibit chemical shifts and splitting patterns characteristic of an n-butyl

chain.
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¹³C NMR Spectroscopy: The carbon atoms of the cyclopropane ring would also be shifted

upfield compared to acyclic alkanes. The carbons of the butyl group would show typical

alkane chemical shifts.

Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching and

bending vibrations. A characteristic feature would be the C-H stretching vibrations of the

cyclopropane ring, which typically appear at higher wavenumbers (around 3050-3100 cm⁻¹)

than those of the alkyl chain.

Experimental Protocols
Determining the precise molecular structure of butylcyclopropane would require advanced

experimental techniques.

Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the geometry of small

molecules in the gas phase, providing information on bond lengths, bond angles, and torsional

angles.
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Gas-Phase Electron Diffraction Workflow

Sample Volatilization

Electron Beam Interaction

Scattering Pattern Detection

Data Reduction and Analysis

Molecular Structure Refinement
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Caption: A simplified workflow for a gas-phase electron diffraction experiment.

Microwave Spectroscopy
Microwave spectroscopy measures the rotational transitions of molecules in the gas phase.

This technique can provide highly accurate rotational constants, from which precise molecular

geometries can be derived, especially for polar molecules. Although butylcyclopropane has a

very small dipole moment, its rotational spectrum could potentially be studied.

Data Summary
As detailed experimental or computational studies providing specific quantitative data on the

molecular structure of butylcyclopropane are not readily available, a data table cannot be
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populated at this time. Future research employing the techniques outlined above would be

necessary to determine the precise bond lengths, bond angles, and conformational energy

profile of this molecule.

Conclusion
The molecular structure and bonding of butylcyclopropane are dictated by the interplay

between the strained three-membered cyclopropane ring and the flexible butyl chain. While a

complete, quantitative structural description is currently absent from the scientific literature, this

guide has outlined the fundamental principles and the experimental and computational

approaches required for such a determination. Further research is needed to fully elucidate the

detailed structural and conformational landscape of this molecule, which would be of significant

interest to the fields of organic chemistry and drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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